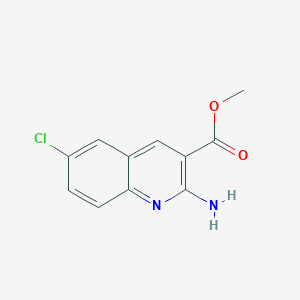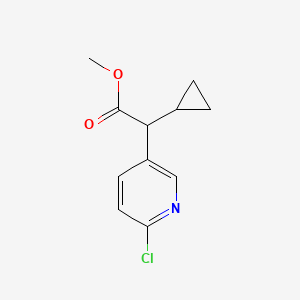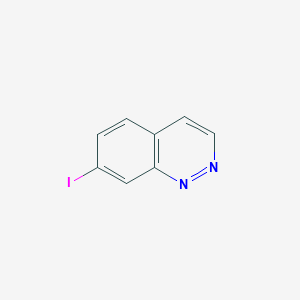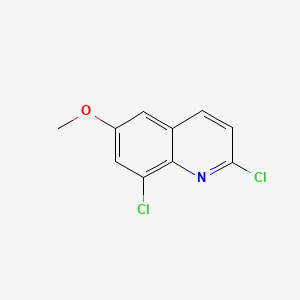
4-amino-N,N,1-trimethyl-1H-imidazole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-amino-N,N,1-trimethyl-1H-imidazole-2-carboxamide is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions. This compound is known for its diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N,N,1-trimethyl-1H-imidazole-2-carboxamide typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate various functional groups, including arylhalides and heterocycles .
Industrial Production Methods
Industrial production of this compound often involves the use of α-guanidino-α-formamidoacetamide hydrochloride in solvents like xylene for cyclization . This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-amino-N,N,1-trimethyl-1H-imidazole-2-carboxamide undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imidazole derivatives with additional oxygen-containing functional groups, while reduction can produce simpler imidazole compounds.
Scientific Research Applications
4-amino-N,N,1-trimethyl-1H-imidazole-2-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of various imidazole derivatives.
Biology: Acts as an important intermediate in the biosynthesis of purines, particularly adenine and guanine.
Industry: Employed in the manufacture of agrochemicals and functional materials.
Mechanism of Action
The mechanism of action of 4-amino-N,N,1-trimethyl-1H-imidazole-2-carboxamide involves its interaction with specific molecular targets and pathways. In biological systems, it acts as a precursor in the biosynthesis of purines, which are essential components of DNA and RNA . The compound’s effects are mediated through its conversion to active metabolites that participate in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
5-amino-1H-imidazole-4-carboxamide: Another imidazole derivative with similar chemical properties.
4-hydroxy-N,N,2-trimethyl-1H-benzimidazole-6-carboxamide: A benzimidazole derivative used in similar applications.
Uniqueness
4-amino-N,N,1-trimethyl-1H-imidazole-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a precursor in purine biosynthesis sets it apart from other imidazole derivatives .
Properties
Molecular Formula |
C7H12N4O |
|---|---|
Molecular Weight |
168.20 g/mol |
IUPAC Name |
4-amino-N,N,1-trimethylimidazole-2-carboxamide |
InChI |
InChI=1S/C7H12N4O/c1-10(2)7(12)6-9-5(8)4-11(6)3/h4H,8H2,1-3H3 |
InChI Key |
RAWIJMCGCGREQQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(N=C1C(=O)N(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


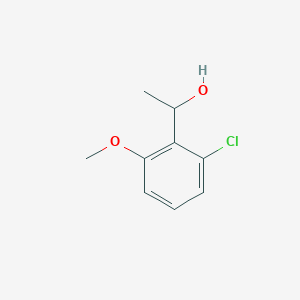



dimethylsilane](/img/structure/B15331313.png)
![Methyl 6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate](/img/structure/B15331321.png)
![2-(Trifluoromethyl)benzo[g]quinazolin-4(3H)-one](/img/structure/B15331325.png)
![4-Chloro-3-iodo-1-tosyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B15331345.png)
![Methyl 7-Chlorobenzo[c]isoxazole-3-carboxylate](/img/structure/B15331351.png)

